molecular formula C13H20N2O2S B12123493 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro-

1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro-

Cat. No.: B12123493
M. Wt: 268.38 g/mol
InChI Key: XLYPLAAGSCYKAS-UHFFFAOYSA-N
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Description

1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- typically involves the sulfonation of an indole precursor followed by the introduction of the n-(1,1-dimethylpropyl) group. Common reagents used in the synthesis include sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale sulfonation reactions using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1h-Indole-5-sulfonamide: Lacks the n-(1,1-dimethylpropyl) group but shares the sulfonamide functionality.

    2,3-Dihydro-1h-indole-5-sulfonamide: Similar structure but without the n-(1,1-dimethylpropyl) group.

    N-(1,1-Dimethylpropyl)-1h-indole-5-sulfonamide: Similar but may differ in the position of the substituents.

Uniqueness

1h-Indole-5-sulfonamide,n-(1,1-dimethylpropyl)-2,3-dihydro- is unique due to the presence of both the sulfonamide and n-(1,1-dimethylpropyl) groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

InChI

InChI=1S/C13H20N2O2S/c1-4-13(2,3)15-18(16,17)11-5-6-12-10(9-11)7-8-14-12/h5-6,9,14-15H,4,7-8H2,1-3H3

InChI Key

XLYPLAAGSCYKAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

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